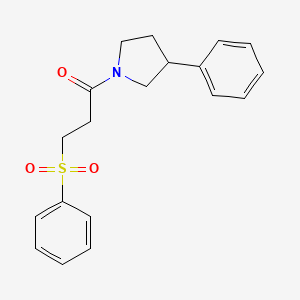![molecular formula C22H23NO5 B3018133 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid CAS No. 2287317-20-6](/img/structure/B3018133.png)
2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis for the protection of amino groups. The Fmoc group is known for its stability under basic conditions and its ability to be removed by mild base treatment. This compound, with its oxolane (tetrahydrofuran) and acetic acid functionalities, is likely to be of interest in the synthesis of peptides or other organic molecules where such protecting groups are required.
Synthesis Analysis
The synthesis of related Fmoc-amino acid derivatives has been described in the literature. For example, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been efficiently carried out using isocyanates derived from several Fmoc-amino acids . These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, indicating that similar methodologies could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of Fmoc-based compounds is characterized by the presence of the fluorenyl group, which is a bulky and rigid structure that provides steric protection to the amino group. The Fmoc group is attached to the amino group via a methoxycarbonyl linkage, which is stable under basic conditions but can be cleaved under acidic conditions or by the action of nucleophiles. The presence of the oxolane ring in the compound suggests additional stereochemical considerations that could be relevant for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Fmoc-amino acid derivatives are typically used in peptide synthesis, where they undergo reactions with other amino acids or peptide fragments to form peptide bonds while protecting the amino group from unwanted side reactions. The removal of the Fmoc group is usually achieved using a mild base, such as piperidine, which allows for the selective deprotection and elongation of the peptide chain . The specific chemical reactions of this compound would depend on its precise structure and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-amino acid derivatives are influenced by the presence of the fluorenyl group, which imparts hydrophobic character and can affect the solubility of the compound in various solvents. The crystalline nature of some Fmoc derivatives, as reported for the carbamates , suggests that this compound may also form crystals, which could facilitate its purification and characterization. The stability of Fmoc derivatives in both acidic and basic solutions is a key property that allows for their manipulation in peptide synthesis .
Aplicaciones Científicas De Investigación
Antitumor Agents
9-Oxoxanthene-4-acetic acids, a class including derivatives of fluorenylmethoxycarbonyl, have been investigated for their antitumor properties, specifically against mouse colon adenocarcinoma 38. Research indicates that lipophilic substituents in these compounds, possibly including fluorenylmethoxycarbonyl derivatives, enhance their antitumor potency (Atwell et al., 1990).
Protection of Hydroxy-Groups
Fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in various compounds. It can be removed conveniently by triethylamine in dry pyridine, offering potential for synthesis applications, including the creation of octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Selective Esterifications
Research has shown that Oxyma, a derivative related to fluorenylmethoxycarbonyl, can significantly affect selective esterifications of primary alcohols. This indicates its utility in synthetic chemistry, particularly in creating specific ester compounds (Wang et al., 2012).
Solid-Phase Synthesis of Hydroxamic Acids
Fluorenylmethoxycarbonyl derivatives have been used in the solid-phase synthesis of N-alkylhydroxamic acids. This application highlights their role in facilitating the synthesis of structurally diverse compounds (Mellor & Chan, 1997).
Luminescent Properties
Substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, a compound related to fluorenylmethoxycarbonyl, has been studied for its luminescent properties, potentially useful in metal sensing and as laser dyes (Grummt et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)10-14-9-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWPKCNTSSQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

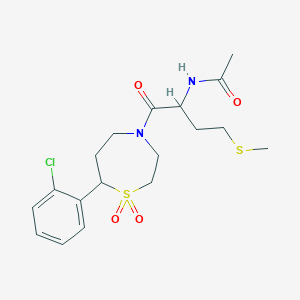
![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)
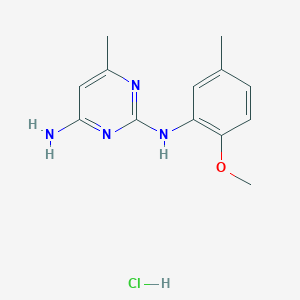

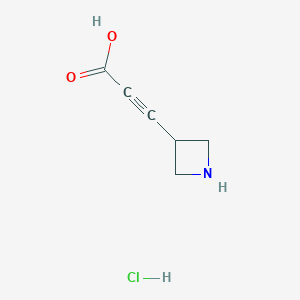
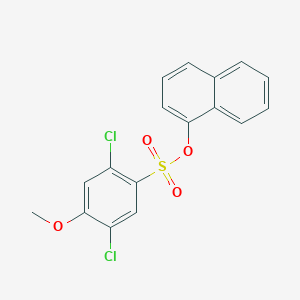
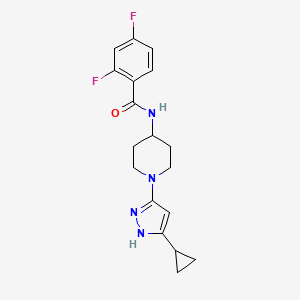
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
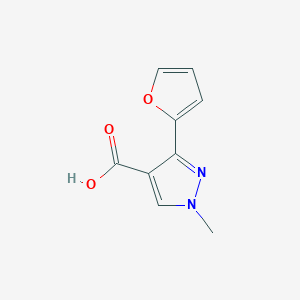
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

